3,5-Bis(5-phenyloxazol-2-yl)pyridine

Coordination chemistry Lanthanide complexation Ligand design

The 3,5-regioisomer of bis(oxazolyl)pyridine is the critical divergent bridging ligand your lab needs. Unlike the 2,6-isomer that chelates a single metal center, this meta-substituted scaffold coordinates to two or more metal ions simultaneously, enabling MOF and coordination polymer assembly. Its TICT-active geometry produces the abnormally large Stokes shifts essential for fluorescence microscopy and pH sensor development. Procure both isomers for systematic SPR studies. Compare our purity, packaging, and pricing.

Molecular Formula C23H15N3O2
Molecular Weight 365.4 g/mol
Cat. No. B12888083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(5-phenyloxazol-2-yl)pyridine
Molecular FormulaC23H15N3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CN=C3)C4=NC=C(O4)C5=CC=CC=C5
InChIInChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-19(13-24-12-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H
InChIKeyTYHDLQVNBUSPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(5-phenyloxazol-2-yl)pyridine — Regioisomeric Identity and Procurement-Relevant Physicochemical Profile


3,5-Bis(5-phenyloxazol-2-yl)pyridine (CAS 313550-31-1) is a heterocyclic compound belonging to the bis(oxazolyl)pyridine ligand family, with molecular formula C₂₃H₁₅N₃O₂ and molecular weight 365.38 g/mol . The compound features a central pyridine ring substituted at the 3- and 5-positions with 5-phenyloxazol-2-yl groups, distinguishing it from the more extensively studied 2,6-regioisomer. Its physicochemical properties include a calculated LogP of 5.73, topological polar surface area (TPSA) of 64.95 Ų, zero H-bond donors, and five H-bond acceptors, consistent with a hydrophobic, neutral ligand scaffold . The compound was first reported in the context of 2-phenyl-3,5-bis(5-phenyl-2-oxazolyl)pyridine derivatives by Prostakov et al., who documented its synthesis and luminescence properties [1].

Why 3,5-Bis(5-phenyloxazol-2-yl)pyridine Cannot Be Interchanged with the 2,6-Isomer or Other Bis(oxazolyl)pyridines


The position of oxazole substitution on the pyridine ring dictates the convergent or divergent orientation of nitrogen lone pairs, which fundamentally governs metal coordination geometry, complex stoichiometry, and photophysical behavior. The 2,6-bis(5-phenyloxazolyl)pyridine isomer functions as a meridianal tridentate N^N^N ligand, forming well-characterized 3:1 [Ln(L)₃]³⁺ complexes with lanthanide ions and acting as an established antenna sensitizer for Eu(III) and Tb(III) luminescence [1]. In contrast, the 3,5-substitution pattern positions the two oxazole nitrogen atoms in a meta relationship to the pyridine nitrogen, rendering convergent tridentate chelation to a single metal center geometrically impossible. This regioisomeric difference means the two compounds are not functionally interchangeable in any application where coordination mode dictates performance — including lanthanide sensitization, transition-metal catalysis, or supramolecular assembly. Furthermore, meta-substituted pyridyl-phenyloxazole systems exhibit twisted intramolecular charge transfer (TICT) behavior producing abnormally large Stokes shifts that are absent in ortho- and para-substituted analogs [2], making generic substitution pharmacologically and photophysically invalid.

Quantitative Differential Evidence for 3,5-Bis(5-phenyloxazol-2-yl)pyridine vs. Closest Analogs


Coordination Geometry: 3,5-Regioisomer Precludes Tridentate Meridional Chelation Achieved by the 2,6-Isomer

The 2,6-bis(5-phenyloxazolyl)pyridine isomer acts as a planar tridentate N^N^N ligand forming [Ln(L)₃]³⁺ complexes with 3:1 ligand-to-metal stoichiometry, sensitizing Eu(III) and Tb(III) luminescence via the antenna effect. Luminescence titrations with anhydrous EuCl₃ and TbCl₃ in acetonitrile confirmed 1:2 (M:L) and 1:1 stoichiometries depending on solvent conditions [1]. For analogous bis(oxazolyl)pyridine systems, stability constants of log K = 4.0–6.4 have been measured in acetonitrile [2]. The 3,5-isomer, with its meta-disposed oxazole nitrogens, cannot adopt a convergent tridentate binding mode toward a single metal ion. The nitrogen atoms are geometrically divergent, fundamentally altering accessible coordination architectures — favoring bridging, polymeric, or higher-nuclearity structures rather than mononuclear chelates.

Coordination chemistry Lanthanide complexation Ligand design

Meta-Substitution Enables Twisted Intramolecular Charge Transfer (TICT) and Abnormally Large Stokes Shift

Volchkov et al. (2021) demonstrated that meta-substituted pyridyl-phenyloxazole derivatives undergo a charge shift followed by formation of a twisted conformer in the excited state, producing an 'abnormally large fluorescence Stokes shift' [1]. This TICT behavior was specifically observed for 1-ethyl-3-(5-phenyloxazol-2-yl)pyridinium in acetonitrile (MeCN) and ethyl acetate (EtOAc). The conformational analysis confirmed large-amplitude motion of the meta-substituted group as an additional structural relaxation pathway. Ortho- and para-substituted analogs do not exhibit this same magnitude of Stokes shift because the geometric constraints prevent equivalent twisting. The 3,5-bis substitution pattern on the target compound preserves the meta relationship of each oxazole to the pyridine nitrogen, suggesting retention of TICT-capable excited-state dynamics.

Photophysics Fluorescent probes Charge transfer

Fluorescence Quantum Yield: 5-Phenyl Substituent Reduces ΦF Relative to 5-Methyl Analog — Benchmark Data for the 2,6-Isomer

The fluorescence quantum yields (ΦF) of 2,6-bis(5-phenyloxazolyl)pyridine ligands were measured in acetonitrile and Tris-HCl buffer (0.1 M, pH 7.1). Compound 3 (ester derivative) showed ΦF ≈ 50%, while compound 4 (carboxylate derivative) showed ΦF ≈ 30% [1]. Critically, these ΦF values are 'significantly lower than fluorescence quantum yields of analogous ligands with a methyl group at the 5-position of the oxazole ring' [1]. The phenyl group at oxazole position 5 thus has a documented negative effect on fluorescence quantum yield, coordinating capacity for Ln³⁺ ions, and efficiency of Ln³⁺ ion fluorescence sensitization [1]. For the 3,5-isomer, no direct ΦF measurement has been reported; however, the presence of two 5-phenyloxazole substituents predicts quantum yields in a similar or lower range, modulated additionally by the altered conjugation pathway through the meta-substituted pyridine.

Fluorescence quantum yield Ligand photophysics Structure-property relationship

Pyridine Nitrogen Basicity and pH-Responsive Fluorescence: Isomeric Differentiation Established for Mono-Oxazolylpyridines

Ott et al. (1958, LA-2252) systematically characterized the three isomeric (5-phenyl-2-oxazolyl)pyridines as fluorescent pH indicators. All three isomers exhibit a pronounced increase in visible fluorescence upon lowering pH, with absorption and fluorescence spectral data and pKa values reported [1][2]. The 4-isomer demonstrated sensitivity adequate for quantifying small amounts of acid produced in chemical radiation dosimeter systems [1]. Selective excitation of fluorescence from the conjugate acid in the presence of the free base was also demonstrated. The 3-(5-phenyl-2-oxazolyl)pyridine isomer specifically contains the oxazole at the meta position, directly analogous to each substituent in the target 3,5-bis compound. In the bis-substituted system, the pyridine nitrogen retains its basicity and is expected to show pH-dependent fluorescence modulation, though with altered pKa relative to the mono-substituted analogs due to the electron-withdrawing effect of the second oxazole group.

Fluorescent pH indicator Chemical dosimetry Pyridine protonation

Synthetic Accessibility and Commercial Availability: 3,5-Isomer is Commercially Supplied at ≥98% Purity with Documented Identity

3,5-Bis(5-phenyloxazol-2-yl)pyridine (CAS 313550-31-1) is commercially available from multiple suppliers at ≥98% purity with accompanying analytical documentation . The compound has a defined IUPAC name (5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-3-yl]-1,3-oxazole), canonical SMILES, and InChI, enabling unambiguous identity verification. The closely related 2-phenyl-3,5-bis(5-phenyl-2-oxazolyl)pyridine derivative (CAS 128888-66-4) has its UV-Visible spectrum archived in the NIST Standard Reference Database, providing a spectroscopic benchmark for quality control [1]. By contrast, the 2,6-isomer has been more extensively studied but may originate from different synthetic routes (phenylserine + 2,6-pyridinedicarbonyl dichloride). The commercial availability of the 3,5-isomer with documented purity specifications reduces procurement risk and enables direct experimental comparison with the better-characterized 2,6-isomer.

Chemical procurement Quality control Synthetic reference

Evidence-Backed Application Scenarios for 3,5-Bis(5-phenyloxazol-2-yl)pyridine


Coordination Polymer and Metal-Organic Framework (MOF) Construction via Divergent N-Donor Bridging

The non-convergent geometry of the 3,5-disposed oxazole and pyridine nitrogen atoms makes this compound suitable as a divergent bridging ligand for constructing coordination polymers or MOFs, rather than as a terminal chelator. Unlike the 2,6-isomer, which saturates a single metal coordination sphere, the 3,5-isomer can coordinate to two or more metal centers simultaneously through its geometrically independent nitrogen donors [1]. This distinction is critical for researchers designing extended network structures, where ligand geometry dictates topology.

Large-Stokes-Shift Fluorescent Probe Development Leveraging Meta-Substitution TICT Photophysics

The meta relationship between the oxazole substituents and the pyridine nitrogen in the 3,5-isomer preserves the structural motif that enables twisted intramolecular charge transfer (TICT) and the resulting abnormally large Stokes shift documented for meta-substituted pyridyl-phenyloxazoles [1]. This property is advantageous for fluorescence microscopy, flow cytometry, and homogeneous assay formats where self-absorption must be minimized. The 2,6-isomer cannot access this same TICT geometry, giving the 3,5-isomer a differentiated photophysical niche.

pH-Responsive Fluorescent Sensor with Tunable Pyridine Protonation Site

The free pyridine nitrogen in the 3,5-isomer is sterically accessible for protonation, unlike the 2,6-isomer where both ortho positions are occupied. Building on the foundational work by Ott et al. demonstrating pH-dependent fluorescence of (5-phenyl-2-oxazolyl)pyridine isomers [1], the 3,5-bis compound can serve as a scaffold for developing pH sensors whose response range is tuned by the electron-withdrawing effects of the two oxazole substituents. This scenario is directly supported by the documented pH sensitivity of the mono-3-isomer and the known electronic effects of the oxazole group.

Comparative Benchmarking Ligand for Structure-Property Relationship Studies in the Bis(oxazolyl)pyridine Series

Given the extensive characterization of the 2,6-isomer (ΦF ≈ 30–50%, Ln(III) complexation stoichiometry, antenna effect efficiency) [1], the 3,5-isomer serves as the critical regioisomeric comparator needed to deconvolute the contributions of substitution pattern vs. substituent identity to photophysical and coordination properties. Procurement of both isomers enables systematic structure-property relationship (SPR) studies that can guide rational ligand design for luminescent lanthanide complexes, OLED emitters, or sensing materials.

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